Product packaging for 4-Ethyl-1-oxo-1lambda~5~-quinoline(Cat. No.:CAS No. 126921-53-7)

4-Ethyl-1-oxo-1lambda~5~-quinoline

Cat. No.: B14273310
CAS No.: 126921-53-7
M. Wt: 173.21 g/mol
InChI Key: UCLOONHUSMFODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-oxo-1lambda~5~-quinoline is a high-purity chemical reagent designed for advanced research and development applications. This specialized quinoline derivative is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of documented pharmacological activities and applications in material science . The quinoline core structure, a fusion of a benzene ring with a pyridine ring, provides a versatile scaffold for chemical modification and interaction with various biological targets . Researchers value these compounds for their potential in developing novel therapeutic agents, with documented activities including antibacterial, antiviral, and anticancer properties . The specific substitution pattern of this compound makes it a valuable intermediate for further synthetic elaboration. The ethyl group at the 4-position and the oxo (carbonyl) functional group are key modulators of the compound's electronic properties, lipophilicity, and overall reactivity, which can influence its behavior in biological systems and material applications . In medicinal chemistry, such derivatives are often investigated as key precursors in the synthesis of more complex molecules for pharmaceutical research . This compound is suited for researchers exploring structure-activity relationships (SAR), synthetic method development, and the discovery of new bioactive molecules or functional materials. Proper handling and storage are recommended to maintain the integrity and stability of this reagent. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B14273310 4-Ethyl-1-oxo-1lambda~5~-quinoline CAS No. 126921-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLOONHUSMFODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[N+](C2=CC=CC=C12)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631666
Record name 4-Ethyl-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126921-53-7
Record name 4-Ethyl-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethyl 1 Oxo 1λ⁵ Quinoline and Its Congeners

Direct Synthesis Strategies for Quinoline (B57606) N-Oxide Scaffolds

The formation of the quinoline N-oxide scaffold is a critical step and can be achieved through two primary routes: the oxidation of a pre-existing quinoline ring or the de novo construction of the N-oxide ring from acyclic precursors.

Oxidative Approaches to N-Oxygenation of Quinolines

The most straightforward method for the synthesis of quinoline N-oxides is the direct oxidation of the corresponding quinoline. This N-oxygenation is a common transformation in heterocyclic chemistry. researchgate.net Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's electronic and steric properties.

Commonly used oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide in the presence of an acid catalyst like acetic acid. nih.govorganic-chemistry.org For instance, the N-oxidation of 7-acetamido-8-benzyloxyquinoline was successfully achieved using mCPBA in 1,2-dichloroethane (B1671644) at room temperature, affording the corresponding N-oxide in 82% yield. organic-chemistry.org Another established method involves the use of hydrogen peroxide, which offers a greener alternative. nih.gov

The reactivity of the quinoline nitrogen towards oxidation can be influenced by the substituents on the ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can make the nitrogen lone pair less available for oxidation.

De novo Cyclization Routes for Quinoline N-Oxide Formation

De novo synthesis offers an alternative approach where the quinoline N-oxide ring is constructed from acyclic precursors. These methods are particularly valuable for accessing quinoline N-oxides with specific substitution patterns that might be difficult to achieve through functionalization of the parent N-oxide.

One notable strategy involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com This method provides a pathway to substituted quinoline N-oxides from readily available starting materials. The process typically begins with the Knoevenagel condensation of an o-nitroarylacetonitrile with an aldehyde or ketone to form an alkylidene intermediate, which then undergoes cyclization.

Another powerful approach is the electrochemical reductive cyclization of 2-allyl-substituted nitroarenes. researchgate.net This method utilizes an undivided electrochemical cell to generate nitroarene radical anions, which then participate in a 1,5-hydrogen atom transfer reaction to construct the quinoline N-oxide ring. This technique is compatible with a range of functional groups on the precursor.

Furthermore, a transition-metal-free method involves the reaction of ortho-nitro chalcones with hydrazine (B178648) under basic conditions. organic-chemistry.org This process proceeds via an umpolung of the carbonyl group and provides quinoline N-oxides with nitrogen gas as a byproduct, offering an environmentally benign route. organic-chemistry.org

Functionalization Strategies for the Introduction of the 4-Ethyl Moiety

To synthesize 4-Ethyl-1-oxo-1λ⁵-quinoline, the ethyl group must be introduced at the C4 position of the quinoline or quinoline N-oxide ring. This can be accomplished either by functionalizing a pre-formed quinoline N-oxide or by starting with a precursor that already contains the ethyl substituent.

Regioselective Alkylation Methods at the C4 Position of Quinoline N-Oxides

The direct functionalization of the quinoline N-oxide ring is a powerful strategy. The N-oxide group activates the quinoline ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. While C2 functionalization is more commonly reported, methods for C4-alkylation exist. researchgate.netbeilstein-journals.org

The regioselectivity between the C2 and C4 positions can often be controlled by the choice of reagents and reaction conditions. For instance, in nucleophilic additions, the C2 position is often kinetically favored, while the C4 position can be the thermodynamic product. The selective displacement of a leaving group at the C4 position, such as a halogen, is a viable strategy. For example, 2,4-dichloroquinolines react with sodium azide (B81097) selectively at the 4-position. iust.ac.ir This principle can be extended to other nucleophiles, including organometallic reagents that can introduce an ethyl group.

Precursor-Based Synthetic Pathways Incorporating Ethyl Substituents

An alternative and often more direct route to 4-Ethyl-1-oxo-1λ⁵-quinoline involves the synthesis of 4-ethylquinoline (B97253) first, followed by N-oxidation as described in section 2.1.1. Several classical and modern quinoline syntheses can be adapted to produce 4-substituted quinolines.

One specific method for the synthesis of 4-ethylquinoline involves the reaction of ethyltriphenylphosphonium bromide with a suitable precursor under the influence of a strong base like n-butyllithium. prepchem.com

More general methods for synthesizing 4-alkylquinolines include the one-pot reaction of anilines with alkyl vinyl ketones. For example, a reaction between anilines and methyl vinyl ketone on a silica (B1680970) gel surface impregnated with indium(III) chloride under microwave irradiation provides 4-alkylquinoline derivatives. rsc.org By using an appropriate ethyl vinyl ketone, this method could be adapted for the synthesis of 4-ethylquinoline.

The Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, can also be used to generate 4-substituted quinolines. By selecting a β-diketone that leads to a 4-ethyl substituent, the desired precursor can be obtained. nih.gov

Once 4-ethylquinoline is synthesized, its subsequent N-oxidation would yield the target compound, 4-Ethyl-1-oxo-1λ⁵-quinoline.

Catalyst-Mediated Syntheses of Quinoline N-Oxide Derivatives

Catalysis plays a pivotal role in the synthesis and functionalization of quinoline N-oxides, often enabling reactions with higher efficiency, selectivity, and under milder conditions. Both transition-metal and metal-free catalytic systems have been developed.

Transition metal catalysts, particularly those based on palladium, rhodium, copper, and iridium, are extensively used for the C-H functionalization of quinoline N-oxides. nih.govnih.govnih.gov For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position, demonstrating the ability of catalysts to control regioselectivity. nih.gov While direct C4-ethylation using these catalysts is less commonly reported, the principles of C-H activation could potentially be applied. Copper-catalyzed reactions have also been developed for the C2-alkenylation and borylative alkylation of quinoline N-oxides. rsc.org

Metal-free catalytic systems are also emerging as powerful tools. For example, a metal- and additive-free protocol for the deoxygenative C2-heteroarylation of quinoline N-oxides has been developed. beilstein-journals.org The use of organocatalysts, such as anthraquinone, has been demonstrated in the visible-light-mediated oxidative cyclization to form quinolines, which can then be oxidized to the corresponding N-oxides. organic-chemistry.org

The following table summarizes some catalyst-mediated reactions for the functionalization of quinoline N-oxides:

Reaction TypeCatalyst SystemPositionProduct TypeReference
C-H ArylationPalladiumC88-Arylquinoline N-oxides nih.gov
C-H IodinationRhodiumC88-Iodoquinoline N-oxides nih.gov
C-H AmidationIridiumC88-Amidoquinoline N-oxides nih.gov
C-H AlkenylationCopperC22-Alkenylquinolines (deoxygenated) rsc.org
Deoxygenative C2-HeteroarylationMetal-freeC2α-Triazolylquinolines beilstein-journals.org

Transition Metal Catalysis (e.g., Copper, Rhodium, Palladium, Nickel, Manganese Systems)

The synthesis of quinoline N-oxides and their subsequent functionalization are significantly advanced by transition metal catalysis. These methods offer efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds. acs.orgias.ac.in Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and manganese (Mn), have been employed to catalyze the functionalization of the quinoline scaffold, often using the N-oxide as a directing group to achieve regioselectivity that might be difficult otherwise. acs.org

Ruthenium(II) catalysts have been shown to possess dual activity in the C8-arylation of quinoline N-oxides with arylboronic acids. This method not only facilitates the distal C–H activation but also achieves in-situ deoxygenation of the arylated quinoline N-oxide product in a one-pot reaction. acs.org Conversely, employing a Rhodium(III) catalyst under similar conditions yields the 8-arylquinoline N-oxide without deoxygenation. acs.org Palladium(II)-catalyzed C8 arylation of quinoline N-oxides has also been accomplished using aryl halides as the coupling partners. acs.org Furthermore, Iridium(III) has been used for C8 arylation with aryldiazonium salts. acs.org

Copper-catalyzed systems provide a simple and efficient one-pot strategy for synthesizing substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Molecular oxygen is often used as an economical and environmentally friendly oxidant in these processes. ias.ac.in Manganese complexes have also been utilized in catalysis, for instance, in the Friedländer quinoline synthesis. frontiersin.org

These transition-metal-catalyzed reactions represent a powerful tool for creating diverse quinoline derivatives, enabling the introduction of various substituents onto the quinoline core with high levels of control and efficiency. ias.ac.in

Table 1: Examples of Transition Metal-Catalyzed Functionalization of Quinoline N-Oxides

Catalyst SystemSubstrateReagentProduct TypeKey FindingReference(s)
Ru(II)Quinoline N-oxideArylboronic Acid8-ArylquinolineCatalyst performs C-H activation and deoxygenation in one pot. acs.org
Rh(III)Quinoline N-oxideArylboronic Acid8-Arylquinoline N-oxideArylation occurs without deoxygenation of the N-oxide. acs.org
Pd(II)Quinoline N-oxideAryl Halide8-Arylquinoline N-oxideEnables C8 arylation with a common arylating agent. acs.org
Ir(III)Quinoline N-oxideAryldiazonium Salt8-Arylquinoline N-oxideProvides an alternative route for C8 arylation. acs.org
Cu-catalystAnilines & AldehydesO₂ (oxidant)Substituted QuinolinesEconomical, one-pot synthesis via C-H functionalization. ias.ac.in

Organocatalytic and Metal-Free Protocols (e.g., N-Heterocyclic Carbenes, Visible-Light Photocatalysis)

In recent years, organocatalytic and metal-free synthetic methodologies have emerged as powerful and sustainable alternatives to transition metal-catalyzed reactions for the synthesis and functionalization of quinoline N-oxides. rsc.orgbeilstein-journals.org These protocols avoid the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry. rsc.orgrsc.org

Visible-light photocatalysis has been successfully applied for various transformations of quinoline N-oxides. One notable application is the deoxygenation of N-heterocyclic N-oxides. acs.orgnih.gov This method is scalable, operationally simple, and proceeds at room temperature using commercially available reagents. acs.orgnih.govorganic-chemistry.org A key advantage is the potential for high chemoselectivity; for instance, the oxygen atom of a quinoline N-oxide can be selectively removed in the presence of a pyridine (B92270) N-oxide within the same molecule by carefully selecting the photocatalyst. acs.orgnih.gov Furthermore, visible light has been utilized to mediate the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a reagent-free, atom-economical process. rsc.org Metal-free, visible-light-induced protocols have also been developed for the direct C-2 arylation of quinoline N-oxides using chlorophyll (B73375) as a natural, organic photocatalyst. rsc.org

N-Heterocyclic Carbenes (NHCs) have been employed as organocatalysts in reactions such as the indirect Friedländer annulation to produce quinolines from 2-aminobenzyl alcohol and ketones. researchgate.net Metal-free protocols have also been established for the deoxygenative C2-heteroarylation of quinoline N-oxides. For example, a highly efficient and regioselective synthesis of α-triazolylquinolines has been achieved by reacting quinoline N-oxides with N-sulfonyl-1,2,3-triazoles at room temperature without any metal or additive. beilstein-journals.orgnih.gov This method demonstrates excellent functional group tolerance and has been successfully applied to the late-stage modification of natural products. beilstein-journals.orgnih.gov

Table 2: Examples of Organocatalytic and Metal-Free Reactions for Quinoline N-Oxides

MethodologyCatalyst/ConditionsSubstrateReagent/ReactantProduct TypeKey FindingReference(s)
Visible-Light PhotocatalysisRu or Ir photocatalystQuinoline N-oxideHantzsch EsterQuinolineChemoselective deoxygenation at room temperature. acs.orgnih.govorganic-chemistry.org
Visible-Light PhotocatalysisEosin YQuinoline N-oxideNone (reagent-free)Quinolin-2(1H)-oneGreen, atom-economical synthesis. rsc.org
Visible-Light PhotocatalysisChlorophyllQuinoline N-oxideAryl sourceC2-Aryl Quinoline N-oxideEnvironmentally friendly C-H arylation. rsc.org
N-Heterocyclic Carbene CatalysisNHC2-Aminobenzyl alcoholKetoneSubstituted QuinolineIndirect Friedländer synthesis under mild conditions. researchgate.net
Metal-Free Deoxygenative CouplingNone (additive-free)Quinoline N-oxideN-sulfonyl-1,2,3-triazoleα-TriazolylquinolineHighly regioselective C2-heteroarylation at room temp. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques Applicable to Quinoline N-Oxides (e.g., Microwave-Assisted Synthesis, Continuous Flow Chemistry)

To enhance the efficiency, safety, and scalability of quinoline N-oxide synthesis, advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been increasingly adopted. benthamdirect.comvapourtec.com These technologies offer significant advantages over traditional batch processing methods.

Microwave-assisted synthesis is a green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. benthamdirect.comlew.ronih.gov This method has been successfully used for the synthesis of quinoline derivatives, including the preparation of quinoline N-oxides from quinolines and their subsequent rearrangement. lew.ro For instance, the oxidation of quinolines to their N-oxides using hydrogen peroxide in glacial acetic acid, and the subsequent Claisen-type rearrangement with acetic anhydride (B1165640), can be significantly accelerated under microwave irradiation. lew.ro The rapid heating and precise temperature control afforded by microwave technology lead to cleaner reactions with higher purity and yields compared to conventional heating methods. lew.rocam.ac.uk

Continuous flow chemistry offers a scalable and safe platform for chemical synthesis, particularly for reactions that are hazardous or difficult to control in batch mode, such as photochemical processes. vapourtec.comresearchgate.netrsc.org Flow reactors provide superior mass and heat transfer, uniform irradiation in photochemical reactions, and allow for the safe handling of reactive intermediates and gaseous reagents at elevated pressures. rsc.org This technology has been applied to the synthesis of quinolines through tandem photoisomerization-cyclization processes, enabling throughputs of over a gram per hour. vapourtec.com Continuous flow setups can also be "telescoped," where multiple reaction steps are performed sequentially in an uninterrupted fashion, streamlining the synthesis of complex molecules. researchgate.net For example, a photochemical synthesis of a quinoline can be directly coupled with a subsequent hydrogenation step to produce tetrahydroquinolines. vapourtec.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

Reaction StepConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference(s)
N-Oxidation of Quinolines9 - 11 hours38% - 67%30 - 40 minutes57% - 84% lew.ro
Rearrangement of N-Oxides4 hours40% - 80%15 - 35 minutes60% - 100% lew.ro

Elucidation of Reaction Mechanisms Involving 4 Ethyl 1 Oxo 1λ⁵ Quinoline

Mechanistic Pathways of N-Oxide Formation and Diverse Chemical Transformations

The formation of the N-oxide in quinolines is a critical first step that activates the molecule for a range of further chemical transformations. researchgate.net This activation is due to the unique electronic properties of the N⁺-O⁻ bond. researchgate.net

Redox Chemistry of the N-O Bond in Quinoline (B57606) N-Oxides

The N-O bond in quinoline N-oxides is characterized by its redox activity. nih.gov The kinetics of the oxidation of quinoline and its derivatives to the corresponding N-oxides have been studied using various oxidizing agents. For instance, the oxidation of quinolines by Bromamine-B (BAB) in an acidic medium follows first-order kinetics with respect to both the oxidant and the quinoline. ijirset.com The reaction stoichiometry is 1:1, and the primary oxidation product is the corresponding quinoline N-oxide. ijirset.com The mechanism of such oxidations can be intricate, often involving the formation of intermediate complexes and radical species. ijirset.com

The N-oxide group can also be deoxygenated. mdpi.com For example, a metal- and additive-free method for the deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This reaction proceeds through the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, leading to the formation of an intermediate that eliminates a triazolyl anion. beilstein-journals.org Another example is the stainless-steel-induced deoxygenative C-2 alkynylation of heterocyclic N-oxides under ball milling, which proceeds via a radical-mediated pathway. acs.org

Rearrangement Processes (e.g., Claisen-Type Rearrangements, Sigmatropic Shifts)

Quinoline N-oxides can undergo various rearrangement reactions, expanding their synthetic utility. A notable example is the Claisen-type mdpi.commdpi.com-sigmatropic rearrangement. lew.ro The synthesis of novel 2-acethoxymethyl quinoline derivatives has been achieved through the oxidation of quinolines to their N-oxides, followed by a Claisen rearrangement induced by acetic anhydride (B1165640). lew.ro The proposed mechanism involves the nucleophilic attack of the N-oxide's oxygen on acetic anhydride, forming an intermediate. lew.ro Subsequent deprotonation of the methyl group leads to an adduct that undergoes the mdpi.commdpi.com-sigmatropic shift to yield the final product. lew.ro

Other rearrangements in the quinoline series have also been reported. For instance, N-lithio-1,2-dihydroquinolines react with acid chlorides or esters to form N-acylated derivatives, some of which can rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org Additionally, a skeletal editing of pyridine (B92270) and quinoline N-oxides has been demonstrated, involving a nitrogen-to-carbon single atom swap. chinesechemsoc.org This process involves dearomatization and aromatization steps, where the N-O motif is replaced by a C-H motif originating from a sulfoxide. chinesechemsoc.org

C-H Functionalization Mechanisms on the Quinoline N-Oxide Core

The N-oxide group acts as a powerful directing group, facilitating the selective functionalization of C-H bonds at various positions on the quinoline core. researchgate.netmdpi.com This strategy has become a cornerstone for the synthesis of functionalized quinolines. mdpi.comnih.gov

Regioselectivity and Site-Specific Activation (e.g., C2, C8, C4 Positions)

The regioselectivity of C-H functionalization on the quinoline N-oxide core is a key aspect of its chemistry, with the C2, C8, and C4 positions being particularly important. The N-oxide group typically directs functionalization to the C2 and C8 positions. researchgate.net

C2-Functionalization: The C2 position is often the most activated due to the electronic influence of the N-oxide group. nih.gov Numerous methods have been developed for C2-alkenylation, alkylation, arylation, amination, and amidation under both metal-catalyzed and metal-free conditions. researchgate.net For instance, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov Mechanistic studies have shown that the C-H activation at the C2 position often follows an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.comnih.gov An electrochemical reaction between quinoline N-oxides and morpholine (B109124) in acetonitrile, catalyzed by Cu(OAc)₂, also leads to 2-aminoquinoline (B145021) N-oxides. mdpi.com

C8-Functionalization: The C8 position can also be selectively functionalized, often through the formation of a five-membered metallacycle intermediate where the metal coordinates to the N-oxide oxygen. nih.gov Rhodium and iridium catalytic systems have been successfully employed for the C8-iodination and amidation of quinoline N-oxides, respectively. ibs.re.kr DFT computational studies have provided insights into the C8-selectivity of palladium-catalyzed C-H arylation, suggesting that the stability of the resulting palladacycle and the nucleophilicity of the C8 position are key factors. acs.org

C4-Functionalization: While less common, C4-functionalization can also be achieved. In an electrochemical reaction between quinoline N-oxides and morpholine in dichloromethane (B109758) catalyzed by Cu(OAc)₂, 4-aminoquinoline (B48711) N-oxides are formed. mdpi.com The proposed mechanism involves the formation of a morpholine radical that reacts with a copper-morpholine complex, which then attacks the C4 position of the quinoline N-oxide. mdpi.com

The following table summarizes the regioselectivity of various C-H functionalization reactions on the quinoline N-oxide core:

PositionFunctionalizationCatalyst/ReagentProposed Mechanism
C2 ArylationPd(OAc)₂ / Aryl BromidePd(0)/Pd(II) cycle, CMD pathway nih.gov
C2 AminationCu(OAc)₂ / Morpholine (in CH₃CN)Electrochemical, involves Cu catalysis mdpi.com
C2 AlkenylationFe catalystCoordination, C-H activation, deprotonation rsc.org
C8 ArylationPd(OAc)₂ / IodoarenesFormation of stable five-membered palladacycle acs.org
C8 AmidationIr(III) catalyst / Tosyl azide (B81097)Formation of N-oxide-chelated iridacycle ibs.re.kracs.org
C8 AllylationRh(III) catalyst / VinylcyclopropanesC-H/C-C activation rsc.org
C4 AminationCu(OAc)₂ / Morpholine (in CH₂Cl₂)Electrochemical, radical mechanism mdpi.com

Role of Directing Groups and Activating Agents in C-H Activation

The N-oxide group is a prime example of a weakly-coordinating directing group that plays a crucial role in the C-H activation of quinolines. rsc.org It directs the metal catalyst to the vicinity of specific C-H bonds, thereby facilitating their cleavage and subsequent functionalization. researchgate.net The oxygen atom of the N-oxide coordinates to the metal center, leading to the formation of metallacycle intermediates that are key to the regioselectivity of the reaction. nih.gov

Activating agents are also essential in many C-H functionalization reactions. For instance, in the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793) to synthesize quinoline-2-thiones, triflic anhydride is used as an activator. organic-chemistry.org Similarly, in the C2-amination of quinoline N-oxides, PyBroP and oxalyl chloride have been used as N-oxide activators. beilstein-journals.org Acids can also play a critical role, as seen in the iridium-catalyzed C8-amidation where an acid additive is key in the rate-determining protodemetalation step. ibs.re.kr

Radical and Ionic Mechanisms in C-H Functionalization

Both radical and ionic mechanisms are involved in the C-H functionalization of quinoline N-oxides.

Radical Mechanisms: Several reactions proceed through radical pathways. The electrochemical reaction of quinoline N-oxide with morpholine involves the formation of a morpholine radical, which is a key intermediate in the C-N bond formation. mdpi.comresearchgate.net Experimental evidence from EPR spectroscopy has confirmed the presence of this radical. mdpi.comresearchgate.net Another example is the nickel-catalyzed C-2 amination of quinoline with cyclic amines, where a morpholine N-radical is generated and adds to a Ni(II) quinoline-N-oxide complex. rsc.org A protocol for the meta-C-H functionalization of quinolines has been developed that proceeds through radical pathways via a redox-neutral dearomatization-rearomatization process. nih.govresearchgate.net

Ionic Mechanisms: Ionic mechanisms are also prevalent. The gold-catalyzed C3-H functionalization of quinoline N-oxides is proposed to proceed through a C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net DFT calculations on the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides suggest that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, which is considered an ionic mechanism. acs.org Furthermore, a metal-free C-8 functionalization of quinoline N-oxide with ynamides occurs via a Brønsted acid-catalyzed Friedel–Crafts reaction, involving the formation of a quinolyl enolonium ion intermediate. rsc.org The meta-C-H functionalization of quinolines can also proceed through ionic pathways. nih.govresearchgate.net

Nucleophilic and Electrophilic Reactivity of Quinoline N-Oxides

The N-oxide group in quinoline N-oxides profoundly influences the electron distribution within the heterocyclic system. The oxygen atom acts as a strong electron-donating group through resonance, increasing the electron density at the 2- and 4-positions. Simultaneously, the positively charged nitrogen atom inductively withdraws electron density, deactivating the pyridine ring towards electrophilic attack. This electronic perturbation makes the C2 and C8 positions of quinoline N-oxides susceptible to different types of reactions.

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the regioselectivity of these reactions. For instance, in the Ir(III)-catalyzed amidation of quinoline N-oxide with tosyl azide, the reaction proceeds exclusively at the C8 position. acs.orgacs.org This is in contrast to many other reactions where functionalization at the C2 position is common. acs.org The preference for C8-amidation is attributed to the relative stability of the amido insertion intermediates. acs.orgacs.org Calculations have shown that C2-amidation is kinetically unfeasible under the studied reaction conditions due to a high apparent activation energy. acs.org

Similarly, palladium(II)-catalyzed C-H activation of quinoline N-oxides has been shown to be highly regioselective, with the outcome depending on the specific catalyst and reaction conditions. rsc.org While Pd(II) acetate (B1210297) in acetic acid tends to favor C2 activation, Pd(II) chloride can catalyze C-H activation at the C8 position. rsc.org This highlights the subtle interplay of electronic effects and catalyst-substrate interactions in determining the site of reactivity.

The reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA) provides a pathway to 2-arylquinolines. researchgate.net Mechanistic investigations suggest that this transformation proceeds through a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net

Detailed Catalytic Cycles in 4-Ethyl-1-oxo-1λ⁵-quinoline Derived Reactions

While specific catalytic cycles for reactions involving 4-ethyl-1-oxo-1λ⁵-quinoline are not extensively detailed in the available literature, the general principles can be inferred from studies on related quinoline N-oxide systems.

For the Ir(III)-catalyzed C8-amidation of quinoline N-oxide, a four-step catalytic cycle has been proposed based on DFT calculations: acs.org

C-H Activation: The catalyst activates the C-H bond at the C8 position.

Denitrogenation: The azide substrate loses dinitrogen.

Amido Insertion: The resulting amido group inserts into the C-Ir bond.

Protodemetalation: The final product is released, and the catalyst is regenerated.

In the case of Pd(II)-catalyzed C-H functionalization, the regioselectivity is dictated by the initial interaction of the catalyst with the quinoline N-oxide. rsc.org Activation at the C8 position is thought to proceed through a σ-metallacycle, while C2 activation occurs via an η³-QO complex where three carbon atoms of the heterocyclic ring bind to the palladium center. rsc.org The subsequent steps involve oxidation of Pd(II) to Pd(IV), followed by reductive elimination to yield the product and regenerate the Pd(II) catalyst. rsc.org

Application of Hypervalent Iodine Reagents as Mechanistic Probes and Reactants in Quinoline N-Oxide Chemistry

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, acting as both oxidants and sources of various functional groups. tandfonline.comthieme-connect.deacs.org Their application in quinoline chemistry, including reactions with N-oxides, is an active area of research. These reagents are valued for their relatively benign environmental profile and commercial availability. tandfonline.com

Hypervalent iodine(III) compounds are effective oxidizing agents and can participate in reactions involving oxidative addition, ligand exchange, and reductive elimination, analogous to transition metal chemistry. acs.orgnih.gov They have been employed in a wide range of transformations, including halogenations, aminations, and the synthesis of heterocyclic compounds. tandfonline.comacs.org

While direct studies on the use of hypervalent iodine reagents with 4-ethyl-1-oxo-1λ⁵-quinoline are not prominent in the search results, their general reactivity suggests potential applications. For instance, hypervalent iodine reagents could be used to introduce various functionalities onto the quinoline N-oxide scaffold. The development of new hypervalent iodine reagents with tailored properties, such as improved solubility and stability, further expands their potential utility in complex molecule synthesis. nih.gov

The use of quinoline-based structures as molecular probes, for example in the detection of nitric oxide, demonstrates the importance of functionalized quinolines in analytical applications. bohrium.com The synthesis of such probes often involves the strategic introduction of specific functional groups, a task where hypervalent iodine reagents could prove valuable.

Advanced Spectroscopic Characterization of 4 Ethyl 1 Oxo 1λ⁵ Quinoline

Structural Analysis via X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 4-ethyl-1-oxo-1λ⁵-quinoline itself is not available, analysis of related compounds provides a robust model for its expected solid-state conformation, packing, and intermolecular interactions.

Solid-State Molecular Conformation and Crystal Packing

The fundamental structure of the quinoline (B57606) N-oxide core is known to be essentially planar. X-ray studies of various quinoline derivatives and their N-oxides confirm the planarity of the fused ring system. For instance, in the crystal structure of a molybdenum complex containing 4-methylquinoline (B147181) N-oxide, the quinoline moiety maintains its planarity. researchgate.net It is therefore expected that the quinoline ring of 4-ethyl-1-oxo-1λ⁵-quinoline will also be planar. The ethyl group at the 4-position will be attached to this plane, with its carbon atoms exhibiting sp³ hybridization.

The N-O bond length in quinoline N-oxides is a key parameter. In related structures, this bond length is typically in the range of 1.25-1.35 Å. The introduction of the ethyl group at the 4-position is not expected to significantly alter the fundamental geometry of the quinoline N-oxide core.

Crystal packing, the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. In the case of 4-methylquinoline N-oxide complexes, the packing is influenced by π–π interactions between the aromatic rings of adjacent molecules. researchgate.net A similar packing arrangement driven by such interactions would be anticipated for 4-ethyl-1-oxo-1λ⁵-quinoline.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Interactions)

The solid-state structure of 4-ethyl-1-oxo-1λ⁵-quinoline would be stabilized by a variety of intermolecular interactions:

π-π Stacking: As observed in the crystal structure of a 4-methylquinoline N-oxide complex, π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules are expected to be a dominant packing force. researchgate.net These interactions, with inter-planar distances typically around 3.5 to 3.6 Å, would likely lead to the formation of extended chains or dimeric pairs within the crystal lattice. researchgate.net

C-H···O Interactions: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds would form between the aromatic C-H groups of one molecule and the N-oxide oxygen of a neighboring molecule. The aliphatic C-H bonds of the ethyl group could also participate in such interactions. These forces play a crucial role in dictating the final crystal packing arrangement.

Hydrogen Bonding: In the absence of co-crystallized solvent molecules (like water), conventional hydrogen bonding would not be present. However, if the compound were crystallized from a protic solvent, the N-oxide oxygen would readily participate in strong O-H···O hydrogen bonds. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. The most characteristic vibration for quinoline N-oxides is the N-O stretching mode.

The N-O stretching vibration in quinoline N-oxides typically appears as a strong band in the infrared (IR) spectrum. Studies on various substituted quinoline N-oxides have shown that this band generally falls within the 1180-1340 cm⁻¹ region. tandfonline.com The precise frequency is sensitive to the electronic effects of other substituents on the ring. For example, electron-withdrawing groups tend to shift this band to higher wavenumbers, while electron-donating groups have the opposite effect. The ethyl group is weakly electron-donating, so a frequency in the lower end of the typical range might be expected for 4-ethyl-1-oxo-1λ⁵-quinoline.

In addition to the N-O stretch, the IR and Raman spectra would display a number of other characteristic bands:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (from the ethyl group): Just below 3000 cm⁻¹.

Ring C=C and C=N stretching vibrations: A series of bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-H in-plane and out-of-plane bending vibrations: These provide a fingerprint for the substitution pattern on the aromatic ring.

The table below summarizes the key IR absorption bands for quinoline N-oxide and a related substituted derivative, providing an expected range for 4-ethyl-1-oxo-1λ⁵-quinoline.

Vibrational ModeQuinoline N-oxide (cm⁻¹)Substituted Quinoline N-oxides (cm⁻¹)Expected Range for 4-Ethyl-1-oxo-1λ⁵-quinoline (cm⁻¹)
Aromatic C-H Stretch~3050~3050~3050
Aliphatic C-H StretchN/A~2850-2960 (for alkyl groups)~2850-2960
Ring C=C/C=N Stretch~1500-1610~1500-1610~1500-1610
N-O Stretch~1250-1310~1180-1340 tandfonline.com~1200-1280

Electronic Spectroscopy (UV-Visible) for Absorption and Emission Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system. researchgate.netmdpi.com The N-oxidation of the quinoline ring introduces n-π* transitions and perturbs the existing π-π* transitions, typically causing a shift in the absorption maxima.

The UV-Vis spectrum of 4-ethyl-1-oxo-1λ⁵-quinoline in a non-polar solvent is expected to show multiple absorption bands. Based on data for quinoline and its derivatives, prominent absorptions are expected in the range of 280 to 400 nm. researchgate.netnih.gov The introduction of the N-oxide group and the ethyl substituent at the 4-position will influence the precise wavelengths and intensities of these bands. The absorption properties can also be sensitive to the solvent used, a phenomenon known as solvatochromism. mdpi.com

The table below shows typical absorption maxima for quinoline and provides an estimated range for its N-oxide derivative.

CompoundSolventλ_max (nm)Transition Type
QuinolineEthanol~277, ~313 nih.govπ-π
Quinoline DerivativesVarious280 - 510 researchgate.netπ-π, n-π
4-Ethyl-1-oxo-1λ⁵-quinoline (Predicted)Hexane/Ethanol~290-350π-π, n-π*

Magnetic Resonance Spectroscopy (NMR and EPR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. EPR (Electron Paramagnetic Resonance) spectroscopy is not applicable here, as 4-ethyl-1-oxo-1λ⁵-quinoline is not a radical species.

High-Resolution Nuclear Magnetic Resonance (¹H, ¹³C, 2D-NMR) for Structural Assignments

The ¹H and ¹³C NMR spectra of 4-ethyl-1-oxo-1λ⁵-quinoline can be predicted with high confidence by examining the spectra of quinoline N-oxide, 4-methylquinoline N-oxide, and 4-chloroquinoline (B167314) N-oxide. rsc.org The N-oxide group strongly deshields the adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to the parent quinoline.

¹H NMR:

The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 8.8 ppm.

The proton at the 2-position (H2) is particularly deshielded by the adjacent N-oxide and will likely be found at the lowest field.

The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons (due to coupling with the methyl protons) and a triplet for the terminal methyl (-CH₃) protons (due to coupling with the methylene protons). The quartet would be expected around 2.8-3.2 ppm and the triplet around 1.2-1.5 ppm.

¹³C NMR:

The carbon atoms of the quinoline ring will resonate in the 119-142 ppm range.

The carbons directly attached to the nitrogen (C2 and C8a) will be significantly affected by the N-oxidation.

The ethyl group will show two signals in the aliphatic region: one for the methylene carbon (~25-30 ppm) and one for the methyl carbon (~15-20 ppm).

The following table presents a comparison of the NMR data for related compounds and the predicted chemical shifts for 4-ethyl-1-oxo-1λ⁵-quinoline.

CompoundNucleusChemical Shift (δ, ppm) in CDCl₃
Quinoline N-oxide rsc.org¹H8.72 (H8), 8.52 (H2), 7.85 (H5), 7.75 (H4, H6), 7.64 (H7), 7.28 (H3)
¹³C141.5, 135.6, 130.5, 128.7, 128.1, 126.1, 120.9, 119.7
4-Methylquinoline N-oxide rsc.org¹H8.75 (H8), 8.38 (H2), 7.91 (H5), 7.67 (H6, H7), 7.06 (H3), 2.61 (CH₃)
¹³C140.9, 134.8, 134.4, 129.9, 129.7, 128.4, 124.6, 121.3, 120.2, 18.2 (CH₃)
4-Ethyl-1-oxo-1λ⁵-quinoline (Predicted)¹H~8.7 (H8), ~8.4 (H2), ~7.9 (H5), ~7.7 (H6, H7), ~7.1 (H3), ~3.0 (q, CH₂), ~1.3 (t, CH₃)
¹³C~141 (C8a), ~139 (C4), ~135 (C2), ~130-120 (other aromatic C), ~25 (CH₂), ~15 (CH₃)

Unambiguous assignment of all proton and carbon signals would require two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Electron Paramagnetic Resonance (EPR) for Radical Anion Characterization and Spin Density Distributions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals and radical anions. The generation of the radical anion of a quinoline N-oxide derivative, such as 4-Ethyl-1-oxo-1λ⁵-quinoline, renders it paramagnetic and thus amenable to EPR analysis. This analysis provides detailed insights into the electronic structure of the radical, specifically the distribution of the unpaired electron density across the molecule.

The EPR spectrum of a radical anion in solution is characterized by its g-factor and hyperfine splittings. The g-factor is a dimensionless quantity that is a characteristic of the radical. Hyperfine splittings arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H and ¹⁴N). The magnitude of these splittings, known as hyperfine coupling constants (usually denoted as a), is directly proportional to the spin density at the interacting nucleus. Consequently, the analysis of the hyperfine structure of an EPR spectrum allows for the mapping of the spin density distribution.

In a foundational study on the closely related quinoline N-oxide radical anion, the EPR spectrum was comprehensively analyzed. rsc.org The assignment of the observed hyperfine splittings to specific protons within the quinoline ring system was achieved through the systematic study of its monomethyl derivatives. rsc.org This approach allows for the unambiguous correlation of coupling constants with molecular positions.

The experimental hyperfine coupling constants obtained for the quinoline N-oxide radical anion provide a benchmark for understanding the spin density distribution in related derivatives like 4-Ethyl-1-oxo-1λ⁵-quinoline. The presence of the ethyl group at the C4 position is expected to primarily influence the spin density in its immediate vicinity, while the broader distribution pattern across the bicyclic system will likely share similarities with the parent N-oxide.

Theoretical calculations of spin density distribution are often performed in parallel with experimental EPR studies. These calculations, typically employing molecular orbital theory, provide a theoretical model of the spin distribution that can be compared with the experimental data. A good correlation between the calculated spin densities and the experimentally determined hyperfine coupling constants validates the theoretical model and the assignment of the spectral features. rsc.org For the quinoline N-oxide radical anion, a reasonable agreement between the calculated spin density distribution and the experimental coupling constants was reported. rsc.org

The table below presents the experimentally determined hyperfine coupling constants for the radical anion of the parent compound, quinoline N-oxide, which serves as a model for understanding the spin density in related structures.

Table 1: Experimental Hyperfine Coupling Constants for Quinoline N-oxide Radical Anion

Position Nucleus Hyperfine Coupling Constant (a) in Gauss (G)
2 ¹H 2.83
3 ¹H 0.25
4 ¹H 4.30
5 ¹H 3.65
6 ¹H 0.95
7 ¹H 2.50
8 ¹H 4.05
N ¹⁴N 9.50

Data sourced from a study on the electron spin resonance spectra of quinoline N-oxide radical anion. rsc.org

The data reveals that significant spin density resides on the nitrogen atom and on specific carbon atoms of both the pyridine (B92270) and benzene (B151609) rings, as indicated by the magnitude of the respective hyperfine coupling constants. For the 4-Ethyl-1-oxo-1λ⁵-quinoline radical anion, while the precise values will differ due to the electronic influence of the ethyl substituent, the general principles of spin delocalization across the quinoline N-oxide framework are expected to be analogous.

Theoretical and Computational Chemistry Studies of 4 Ethyl 1 Oxo 1λ⁵ Quinoline

Quantum Chemical Investigations of Electronic Structure and Bonding

The unique electronic and structural properties of quinoline (B57606) N-oxides, including the titular 4-Ethyl-1-oxo-1λ⁵-quinoline, have been a subject of significant interest in theoretical and computational chemistry. These studies provide fundamental insights into the nature of bonding, electronic distribution, and stability of this class of compounds.

Characterization of Hypervalent Nitrogen Bonding (e.g., 3-center-4-electron interactions)

The N-O bond in quinoline N-oxides is often described as a dative covalent bond, but a deeper analysis reveals a more complex bonding picture that can be understood through the concept of hypervalent bonding, specifically a three-center-four-electron (3c-4e) interaction. wikipedia.orgnih.gov This model avoids the violation of the octet rule for the nitrogen atom, which would be implied by a simple double bond representation. libretexts.org

In the 3c-4e bond model, three molecular orbitals are formed from the combination of atomic orbitals of the participating atoms. wikipedia.org For the N-O bond in a quinoline N-oxide, these would involve the nitrogen, the oxygen, and a carbon atom from the quinoline ring. The four electrons occupy the two lowest energy molecular orbitals: a bonding orbital that is delocalized over all three centers and a non-bonding orbital primarily located on the peripheral atoms. wikipedia.org This arrangement results in a bond order of approximately 0.5 between adjacent atoms within the three-center system. wikipedia.org

Theoretical studies support this view, indicating that the octet rule remains a good approximation for describing bonding in main group elements like nitrogen. wikipedia.org The N-O bond in quinoline N-oxides is relatively weak, with a bond dissociation energy for pyridine (B92270) N-oxide reported to be 63.3 kcal/mol, making it susceptible to heterolytic fragmentation. thieme-connect.de This reactivity is a key feature of heteroaromatic N-oxides in various chemical transformations. thieme-connect.de The debate on the nature of bonding in such hypervalent compounds has been ongoing, with early theories proposing an expanded octet and later models favoring ionic contributions and three-center bonding schemes. wikipedia.orgnih.gov

Electron Density Distribution and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of quinoline derivatives, including N-oxides, are significantly influenced by the distribution of electron density and the nature of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies, often employing Density Functional Theory (DFT), have been used to analyze the electronic structure of quinoline derivatives. researchgate.netmdpi.com For instance, in related quinoline carboxylate derivatives, the electronic clouds in the HOMO and LUMO are often distributed over different parts of the molecule, such as the quinoline and phenyl groups. researchgate.net This separation of FMOs has implications for the electronic excitation transitions observed in their absorption spectra. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate electron delocalization. For example, in the amidation of quinoline N-oxide, a strong stabilization effect of 73.3 kcal/mol is observed due to nN → π*C═N delocalization in a 5-membered amido insertion intermediate. acs.org This highlights the significant electronic communication between the N-oxide moiety and the aromatic ring system.

The table below presents a conceptual representation of FMO energies for a generic quinoline derivative, illustrating how substitutions can influence these values.

OrbitalEnergy (eV)Description
LUMO-1.5Primarily located on the quinoline ring, indicating susceptibility to nucleophilic attack.
HOMO-6.2Distributed across the entire molecule, with significant contribution from the N-oxide group.

Note: The values in this table are illustrative and would vary for 4-Ethyl-1-oxo-1λ⁵-quinoline. Actual values require specific computational calculations.

Aromaticity and Electronic Stability of the Quinoline N-Oxide System

The introduction of the N-oxide group significantly impacts the aromaticity and electronic stability of the quinoline system. The N-oxide group is electron-withdrawing, which influences the electron density of the heterocyclic ring. thieme-connect.de This is reflected in the canonical forms of pyridine N-oxide, a related parent compound, which show a delocalization of the negative charge from the oxygen atom onto the aromatic ring. thieme-connect.de

The stability of the quinoline N-oxide system is a result of this resonance stabilization. Computational studies on the amidation of quinoline N-oxide have shown that the relative stability of intermediates can determine the regioselectivity of the reaction. acs.orgacs.org For instance, the formation of a more stable 5-membered rhodacycle intermediate favors C8-H cleavage over C2-H cleavage in certain rhodium-catalyzed reactions. acs.org

Electronic spectra of gas-phase quinoline cations, which are structurally related to the protonated form of quinoline N-oxides, have been studied to understand their electronic transitions and stability. nih.govresearchgate.net These studies, often supported by time-dependent DFT calculations, provide insights into the vibrational modes and electronic states of the quinoline core. nih.govresearchgate.net

Tautomerism and Isomerism in Quinoline N-Oxide Derivatives

Tautomerism is a crucial aspect of the chemistry of hydroxy-substituted quinoline N-oxides, influencing their structure, reactivity, and biological activity. helsinki.fi The equilibrium between different tautomeric forms can be sensitive to the molecular environment.

Energetics of Oxo- and Hydroxy-Tautomeric Forms

For quinoline derivatives bearing a hydroxyl group, such as the parent compound 4-hydroxyquinoline, a tautomeric equilibrium exists between the enol (hydroxy) and keto (oxo) forms. researchgate.netresearchgate.net Computational studies using methods like B3LYP/6-311++G(d,p) have been employed to determine the relative stabilities of these tautomers. researchgate.net

In the gas phase, the relative stability of tautomers can differ from that in solution. For instance, for some ethoxyquinolone derivatives, the keto form is thermodynamically and kinetically more stable than the corresponding enol. researchgate.net However, in other cases, the hydroxy form can be more stable. researchgate.net The presence of intramolecular hydrogen bonds, as seen in 8-hydroxyquinoline (B1678124) N-oxide, can also play a significant role in stabilizing specific tautomeric forms. core.ac.uk

The following table provides a conceptual overview of the relative energies of tautomers for a hypothetical hydroxyquinoline derivative.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Polar Solvent
Hydroxy Form0.0+2.5
Oxo Form+1.50.0

Note: This table is illustrative. The actual energy differences depend on the specific molecule and the solvent.

Influence of Solvent Effects on Tautomeric Equilibria

The solvent environment can have a profound impact on the position of the tautomeric equilibrium. nih.govbeilstein-journals.orgrsc.org Polar solvents tend to stabilize more polar tautomers. nih.govbeilstein-journals.org For example, in some azo-dyes based on 7-hydroxyquinoline, an increase in solvent polarity leads to a stabilization of the more polar keto tautomers. nih.govbeilstein-journals.org

The ability of a solvent to act as a proton donor or acceptor can also influence the equilibrium through the formation of intermolecular hydrogen bonds. nih.govbeilstein-journals.org Chloroform, for instance, can stabilize keto tautomers by forming a hydrogen bond with the carbonyl group. nih.govbeilstein-journals.org Theoretical models that include a self-consistent reaction field can be used to calculate the influence of solvent effects on tautomeric equilibria, often yielding results that are in good agreement with experimental data. rsc.org It has been shown that predictions of tautomer stability in solution cannot be reliably made from calculations on isolated molecules alone. rsc.org

Reaction Mechanism Modeling and Energy Landscape Profiling

The investigation into the reactivity of a compound through computational means involves the detailed mapping of its potential energy surface. This includes the identification of stable molecules, high-energy intermediates, and the transition states that connect them.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

The process of identifying transition states—the highest energy points along a reaction pathway—is crucial for understanding the kinetics of a chemical transformation. Following the location of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the reactant and product states. For 4-Ethyl-1-oxo-1λ⁵-quinoline, there is no published data on the identification of transition states for any of its potential reactions, nor are there any IRC analyses available.

Computational Simulations of Catalytic Cycles

Many quinoline derivatives are known to participate in or be the products of catalytic cycles. Computational simulations of these cycles can provide invaluable insights into the role of the catalyst, the efficiency of the reaction, and the potential for side-product formation. At present, no computational studies have been published that detail the involvement of 4-Ethyl-1-oxo-1λ⁵-quinoline in any such catalytic processes.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, which is vital for their experimental characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra and confirm the proposed structure of a compound. There are currently no available predicted ¹H or ¹³C NMR chemical shift data for 4-Ethyl-1-oxo-1λ⁵-quinoline.

DFT-Calculated Vibrational Frequencies

The vibrational frequencies of a molecule, observable through infrared (IR) and Raman spectroscopy, are another key structural fingerprint. DFT calculations can provide a theoretical vibrational spectrum that, when compared with experimental data, helps to confirm the molecular structure and provides information about bond strengths. No such calculated vibrational frequencies for 4-Ethyl-1-oxo-1λ⁵-quinoline have been reported.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To understand the electronic properties of a molecule, such as its color and how it interacts with light, TD-DFT is used to calculate its electronic absorption spectra (UV-Vis). This provides information on the electronic transitions within the molecule. As with other computational data, there are no published TD-DFT studies on the electronic spectra of 4-Ethyl-1-oxo-1λ⁵-quinoline.

Non Biological Applications and Potential in Materials Science

Application as Ligands in Homogeneous and Heterogeneous Catalysis

There is currently no available research detailing the use of 4-Ethyl-1-oxo-1λ⁵-quinoline as a ligand in either homogeneous or heterogeneous catalysis.

Precursors for Specialty Chemical Synthesis (e.g., Dyes, Agro-chemicals)

Information on the application of 4-Ethyl-1-oxo-1λ⁵-quinoline as a precursor for the synthesis of specialty chemicals such as dyes or agrochemicals is not present in the current scientific literature.

Integration into Advanced Functional Materials (e.g., Optoelectronic Devices, Sensing Platforms)

There are no published studies on the integration of 4-Ethyl-1-oxo-1λ⁵-quinoline into advanced functional materials, including for use in optoelectronic devices or sensing platforms.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods like the Friedländer synthesis being well-established. nih.gov However, these traditional routes often require harsh conditions and produce significant waste. The future of synthesizing compounds like 4-Ethyl-1-oxo-1λ⁵-quinoline lies in the development of greener, more efficient protocols.

Emerging strategies focus on minimizing environmental impact and maximizing resource efficiency. These include catalyst-based synthetic approaches using various metal catalysts such as those based on iron, copper, nickel, gold, and palladium. nih.govacs.org There is a significant push towards using earth-abundant and non-toxic metals to replace precious metal catalysts. Moreover, methods that proceed under solvent-free conditions or in green solvents like water are highly desirable. acs.orgnih.govgoogle.com

A major paradigm shift is the move towards atom-economical reactions, such as cascade or domino processes, which construct complex molecular architectures from simple precursors in a single, efficient operation. organic-chemistry.orgnih.govnih.gov These reactions, often catalyzed by transition metals like ruthenium or titanium, minimize the number of synthetic steps and reduce waste. nih.govacs.org Another promising avenue is the use of energy-efficient activation methods, such as ultrasound-assisted synthesis, which can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govrsc.orgnih.govmdpi.com

Future research will likely focus on applying these sustainable principles to the synthesis of 4-substituted quinoline N-oxides. This involves designing novel catalytic systems for the direct and selective construction of the quinoline core, followed by efficient N-oxidation, or developing one-pot procedures that accomplish both transformations concurrently.

Exploration of Novel Reactivity and Selectivity Patterns for 4-Ethyl-1-oxo-1λ⁵-quinoline

The N-oxide functionality in quinoline N-oxides is known to be a versatile handle for directing C-H functionalization, primarily activating the C2 and C8 positions for a variety of transformations. mdpi.comacs.orgresearchgate.net Established reactions include regioselective amination, alkylation, arylation, and heteroarylation, often proceeding under metal-catalyzed or metal-free conditions. mdpi.comrsc.orgorganic-chemistry.orgbeilstein-journals.org

For 4-Ethyl-1-oxo-1λ⁵-quinoline, future research should explore how the electronic and steric properties of the 4-ethyl group modulate these established reactivity patterns. It is conceivable that this substituent could influence the regioselectivity of C-H activation, potentially enabling functionalization at less common positions or altering the reaction kinetics.

A significant emerging paradigm is the exploration of novel reaction pathways, potentially involving nitrogen-centered radical intermediates. nih.govrsc.org The generation of such species from N-oxide precursors could unlock unprecedented transformations and allow for the formation of new bond types that are inaccessible through conventional ionic pathways. Investigating the photoredox-catalyzed generation of nitrogen-centered radicals from quinoline N-oxides is a particularly exciting frontier. nih.govresearchgate.net The development of new catalytic systems capable of achieving novel selectivity or promoting challenging bond formations will be a key focus.

Advanced Characterization of Transient Species and Reaction Intermediates

A central challenge in understanding the chemistry of hypervalent compounds and many catalytic reactions is the fleeting nature of the key intermediates. nih.govrsc.org Reaction mechanisms are often postulated based on final products, but direct observation of transient species provides definitive proof. Future investigations into the synthesis and reactivity of 4-Ethyl-1-oxo-1λ⁵-quinoline must employ advanced analytical techniques to capture and characterize these short-lived molecules.

The potential involvement of nitrogen-centered radicals or radical cations in reactions of N-oxides necessitates the use of specialized spectroscopic methods. mdpi.comresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing paramagnetic species like radicals. nih.govrsc.org Future studies could employ in situ EPR to monitor reactions in real-time, providing insight into the structure and concentration of radical intermediates.

Other advanced techniques such as stopped-flow kinetics, cryogenic matrix isolation coupled with IR or UV-Vis spectroscopy, and advanced mass spectrometry methods can also provide crucial data. The isolation of intermediates in an inert, low-temperature matrix allows for their spectroscopic characterization without decomposition. Furthermore, in situ NMR techniques can monitor the evolution of all species in a reaction mixture over time, helping to identify intermediates and build a comprehensive mechanistic picture.

Synergistic Integration of Experimental and Computational Methodologies for Deeper Insight into Hypervalent Nitrogen Chemistry

The synergy between experimental and computational chemistry has become an indispensable tool for modern chemical research. nih.govsumitomo-chem.co.jp Density Functional Theory (DFT) calculations, in particular, have proven invaluable for elucidating reaction mechanisms, rationalizing observed reactivity, and predicting the properties of molecules and their transient intermediates. nih.govmdpi.com

For a compound like 4-Ethyl-1-oxo-1λ⁵-quinoline, a combined experimental-computational approach offers the most robust path to a deep understanding of its chemistry. Computational studies can be used to:

Model Reaction Pathways: By calculating the energy profiles of potential synthetic routes and subsequent functionalization reactions, computational chemistry can guide the design of experiments, saving time and resources. rsc.org

Understand Electronic Structure and Bonding: The nature of the bonding in hypervalent nitrogen compounds is a subject of ongoing discussion. nih.govrsc.org Computational tools like Atoms in Molecules (AIM) analysis can probe the N-O bond and other interactions, providing a more nuanced picture than simple Lewis structures. nih.govrsc.org

Predict Reactivity and Stability: Calculations of properties such as bond dissociation energies, ionization potentials, and molecular orbital energies can help predict the most likely sites of reaction and the stability of potential intermediates, including radicals. nih.govrsc.org

Aid in Spectroscopic Assignment: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) for proposed intermediates, which can then be compared with experimental spectra to confirm their identity. sumitomo-chem.co.jp

Future research will see an even tighter integration of these methodologies, where computational predictions are used to generate hypotheses that are then tested experimentally, with the experimental results feeding back to refine the computational models. This iterative cycle is a powerful paradigm for accelerating discovery in the complex field of hypervalent nitrogen chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Ethyl-1-oxo-1λ⁵-quinoline, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves reflux conditions with catalysts (e.g., acetic acid or xylene) and multi-step procedures. For example, similar quinoline derivatives are synthesized via cyclization reactions under reflux (120–140°C) for 2–24 hours . Validate efficiency using spectroscopic techniques:

  • NMR : Compare observed chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) with literature data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 477 [M+H]⁺) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling 4-Ethyl-1-oxo-1λ⁵-quinoline in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN374 standard) and type ABE1P3D respirators for vapor protection .
  • Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., nitrogen oxides) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and avoid water jets to prevent dispersion .

Q. Which characterization techniques are most reliable for confirming the purity of 4-Ethyl-1-oxo-1λ⁵-quinoline?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • FT-IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and quinoline ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 4-Ethyl-1-oxo-1λ⁵-quinoline derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
  • Expert Consultation : Engage crystallographers or computational chemists to analyze crystal structures or electronic environments .

Q. What computational methods are suitable for predicting the reactivity of 4-Ethyl-1-oxo-1λ⁵-quinoline in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can mechanistic pathways for 4-Ethyl-1-oxo-1λ⁵-quinoline derivatization be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled reactants to trace carbon migration during cyclization .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., via flash chromatography) for structural analysis .

Q. What strategies mitigate batch-to-batch variability in 4-Ethyl-1-oxo-1λ⁵-quinoline synthesis?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Contradiction and Analysis

Q. How should researchers address conflicting biological activity data for 4-Ethyl-1-oxo-1λ⁵-quinoline analogs?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm specificity .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, adjusting for variables like cell line/pH .

Q. What statistical approaches are recommended for analyzing small datasets in 4-Ethyl-1-oxo-1λ⁵-quinoline studies?

  • Methodological Answer :

  • Bayesian Inference : Incorporate prior knowledge (e.g., similar compounds’ toxicity) to improve confidence intervals .
  • Bootstrapping : Resample limited data to estimate uncertainty in reaction yields or bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.